[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
The compound [(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furofuran ring system, a benzyl(methyl)amino group, and a nitrate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multiple steps, including the formation of the furofuran ring system, the introduction of the benzyl(methyl)amino group, and the nitration process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction conditions and the use of efficient catalysts are crucial to achieving cost-effective and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to remove the nitrate group or to modify the furofuran ring system.
Substitution: The benzyl(methyl)amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride: has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as acting as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrate ester group can release nitric oxide, which is a signaling molecule involved in various physiological processes. The benzyl(methyl)amino group may interact with receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride: can be compared with other similar compounds, such as:
Isosorbide dinitrate: A nitrate ester used as a vasodilator in the treatment of angina pectoris.
Nitroglycerin: Another nitrate ester with similar vasodilatory effects.
Benzylamine derivatives: Compounds with similar benzylamine groups that exhibit various biological activities.
The uniqueness of This compound
Properties
CAS No. |
81786-37-0 |
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Molecular Formula |
C14H19ClN2O5 |
Molecular Weight |
330.76 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C14H18N2O5.ClH/c1-15(7-10-5-3-2-4-6-10)11-8-19-14-12(21-16(17)18)9-20-13(11)14;/h2-6,11-14H,7-9H2,1H3;1H/t11-,12-,13+,14+;/m0./s1 |
InChI Key |
AJLOGBFMAZZDAG-VMMWHKSHSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-].Cl |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2COC3C2OCC3O[N+](=O)[O-].Cl |
Origin of Product |
United States |
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